N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with the molecular formula C34H24N2O6 and a molecular weight of 556.574. This compound belongs to the class of coumarin derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide involves multiple steps. One common synthetic route includes the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with various reagents to produce the final product . The reaction conditions typically involve the use of solvents like ethylene glycol and catalysts to facilitate the reactions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound exhibits significant antimicrobial activity, making it useful in studying bacterial and fungal infections.
Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic applications.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme critical for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide can be compared with other coumarin derivatives, such as:
7-amino-4-methylcoumarin: Known for its antimicrobial properties.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: Exhibits anti-inflammatory and anticancer activities.
Fluorinated coumarins: These compounds have shown potential as antimicrobial and anti-inflammatory agents. The uniqueness of this compound lies in its dual functionality, combining antimicrobial and anti-inflammatory properties, making it a versatile compound for various scientific and medical applications.
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(4-oxochromene-2-carbonyl)amino]phenyl]phenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O6/c1-19-15-21(11-13-25(19)35-33(39)31-17-27(37)23-7-3-5-9-29(23)41-31)22-12-14-26(20(2)16-22)36-34(40)32-18-28(38)24-8-4-6-10-30(24)42-32/h3-18H,1-2H3,(H,35,39)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSVZRVNHZOWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C)NC(=O)C5=CC(=O)C6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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